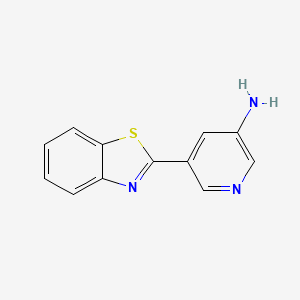![molecular formula C8H15ClFN B13474099 1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride CAS No. 2866353-28-6](/img/structure/B13474099.png)
1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H14FN·HCl. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. The presence of a fluorine atom and an amine group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Fluorination: Introduction of the fluorine atom at the 4-position of the bicyclo[2.2.1]heptane ring.
Amination: Conversion of the fluorinated intermediate to the corresponding amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s rigid structure makes it useful in the development of polymers and advanced materials.
Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates
Wirkmechanismus
The mechanism of action of 1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with other similar compounds:
4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride: Similar structure but lacks the methanamine group.
7,7-Dimethylbicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride: Contains additional methyl groups, altering its chemical properties.
1-[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine hydrochloride: Contains an oxygen atom in the ring, affecting its reactivity .
These comparisons highlight the uniqueness of 1-{4-Fluorobicyclo[22
Eigenschaften
CAS-Nummer |
2866353-28-6 |
|---|---|
Molekularformel |
C8H15ClFN |
Molekulargewicht |
179.66 g/mol |
IUPAC-Name |
(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-8-3-1-7(5-8,6-10)2-4-8;/h1-6,10H2;1H |
InChI-Schlüssel |
XGRBUNMVWSNPIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C2)CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


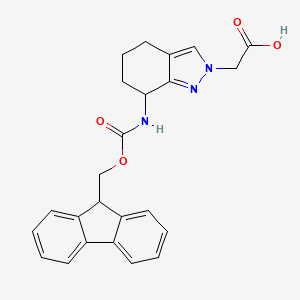
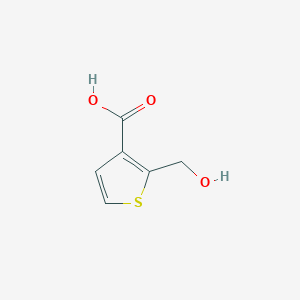
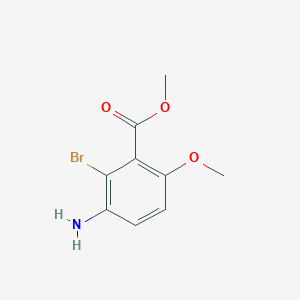
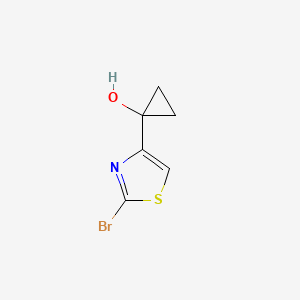
![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)

![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
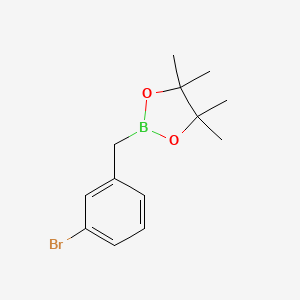
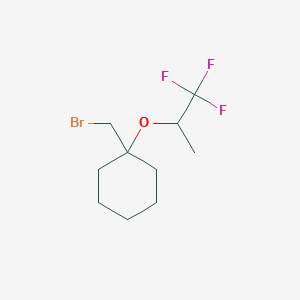
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)
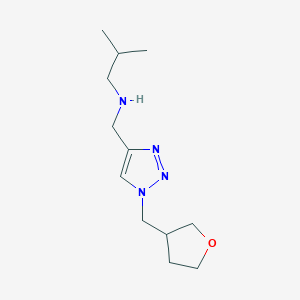
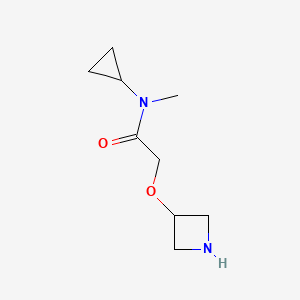
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
